molecular formula C14H9F4NO2 B4817908 2,3,5,6-tetrafluoro-4-methoxy-N-phenylbenzamide

2,3,5,6-tetrafluoro-4-methoxy-N-phenylbenzamide

Cat. No. B4817908
M. Wt: 299.22 g/mol
InChI Key: WLYHXGPPKDZKSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5,6-tetrafluoro-4-methoxy-N-phenylbenzamide, also known as TFMPB, is a synthetic compound that belongs to the family of benzamides. It is widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

2,3,5,6-tetrafluoro-4-methoxy-N-phenylbenzamide exerts its effects by binding to a specific site on the ion channel protein, known as the pore region. This binding leads to a conformational change in the protein, which results in the inhibition of ion flow across the membrane. The exact mechanism of action of 2,3,5,6-tetrafluoro-4-methoxy-N-phenylbenzamide is still under investigation, but it is believed to involve interactions with specific amino acid residues in the pore region of the ion channel.
Biochemical and Physiological Effects:
2,3,5,6-tetrafluoro-4-methoxy-N-phenylbenzamide has been shown to have a variety of biochemical and physiological effects, depending on the specific ion channel being studied. For example, it has been shown to inhibit the activity of voltage-gated potassium channels, which are important in regulating the excitability of neurons. 2,3,5,6-tetrafluoro-4-methoxy-N-phenylbenzamide has also been shown to inhibit the activity of certain types of calcium channels, which are involved in muscle contraction and neurotransmitter release.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,3,5,6-tetrafluoro-4-methoxy-N-phenylbenzamide in lab experiments is its high selectivity for certain types of ion channels. This allows researchers to study the function of specific ion channels without affecting other channels or cellular processes. However, 2,3,5,6-tetrafluoro-4-methoxy-N-phenylbenzamide also has some limitations, such as its relatively low potency and its potential for off-target effects at higher concentrations.

Future Directions

There are several future directions for research involving 2,3,5,6-tetrafluoro-4-methoxy-N-phenylbenzamide. One area of interest is the development of more potent and selective analogs of 2,3,5,6-tetrafluoro-4-methoxy-N-phenylbenzamide, which could be used to study a wider range of ion channels and cellular processes. Another area of interest is the use of 2,3,5,6-tetrafluoro-4-methoxy-N-phenylbenzamide in drug discovery, as it may be possible to develop drugs that target specific ion channels based on the mechanism of action of 2,3,5,6-tetrafluoro-4-methoxy-N-phenylbenzamide. Finally, 2,3,5,6-tetrafluoro-4-methoxy-N-phenylbenzamide may also have potential therapeutic applications in the treatment of certain diseases, such as epilepsy or cardiac arrhythmias, by selectively targeting ion channels involved in these conditions.

Scientific Research Applications

2,3,5,6-tetrafluoro-4-methoxy-N-phenylbenzamide has been extensively used in scientific research as a tool to study the function of various proteins and enzymes. It is particularly useful in the study of ion channels, which are membrane proteins that regulate the flow of ions across cell membranes. 2,3,5,6-tetrafluoro-4-methoxy-N-phenylbenzamide has been shown to selectively inhibit certain types of ion channels, making it a valuable tool in the study of their function.

properties

IUPAC Name

2,3,5,6-tetrafluoro-4-methoxy-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F4NO2/c1-21-13-11(17)9(15)8(10(16)12(13)18)14(20)19-7-5-3-2-4-6-7/h2-6H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYHXGPPKDZKSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1F)F)C(=O)NC2=CC=CC=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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